![molecular formula C12H16ClNO B2884693 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide CAS No. 923162-76-9](/img/structure/B2884693.png)
2-chloro-N-(4-ethylbenzyl)-N-methylacetamide
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Overview
Description
2-chloro-N-(4-ethylbenzyl)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is also known as Chloro-N-methylacetamide or CMA.
Scientific Research Applications
Chemical Education
Lastly, it can be employed in chemical education as a teaching aid to demonstrate various chemical reactions and synthesis techniques to students, fostering a practical understanding of organic chemistry principles.
Each of these applications leverages the unique chemical structure of 2-chloro-N-(4-ethylbenzyl)-N-methylacetamide to explore and expand knowledge in different fields of chemistry and related sciences. While the search did not yield specific examples of current research applications, the potential uses outlined above are based on the general roles that similar compounds play in scientific research .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that similar compounds often work through mechanisms such as free radical reactions, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds can have various effects, such as inducing apoptosis, inhibiting cell growth, or altering cell signaling pathways .
properties
IUPAC Name |
2-chloro-N-[(4-ethylphenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9-14(2)12(15)8-13/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUFACRNTWAIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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